N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Description
The compound "N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide" is a benzamide derivative with potential pharmacological properties. Benzamides are a class of compounds known for their diverse biological activities, including antiarrhythmic, anti-acetylcholinesterase, and anti-inflammatory effects. The structure of the compound suggests it may interact with various biological targets due to the presence of a difluoromethoxy group, a piperidine ring, and a sulfonyl group.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a benzoyl chloride and an amine. In the case of piperidine derivatives, the synthesis may include the use of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce various functional groups . The synthesis of similar compounds has been reported, such as the preparation of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, where an aryllithium reaction with carbon dioxide was used to introduce the benzamide moiety .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by spectral measurements such as IR, UV-Visible, 1H, and 13C NMR, and sometimes confirmed by X-ray crystallography . The presence of a piperidine ring and a sulfonyl group in the compound may influence its conformation and electronic properties, potentially affecting its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a piperidine ring can be involved in reactions with benzenesulfonyl chloride to form sulfonamides . The difluoromethoxy group may also participate in reactions, although specific reactions involving this group are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of bulky substituents can increase the activity of the compound by affecting its basicity and interaction with biological targets . The presence of a difluoromethoxy group may also affect the compound's lipophilicity and membrane permeability, which are important factors in drug design.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been shown to have a wide range of biological activities, including antimicrobial and anticancer activities .
Biochemical Pathways
It’s known that piperidine-containing compounds can exert their effects through a wide range of mechanisms, such as cell cycle arrest in the g1 phase, inhibition of carbonic anhydrase (ca), matrix metalloproteinase (mmps), nadh oxidase, cyclin-dependent kinase (cdk), methionine aminopeptidases (metaps), histone deacetylases (hdacs), binding to β-tubulin, and disruption of microtubule assembly .
Result of Action
It’s known that piperidine derivatives can exhibit antimicrobial and anticancer activities .
properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c1-14-9-10-15(13-18(14)29(26,27)24-11-5-2-6-12-24)19(25)23-16-7-3-4-8-17(16)28-20(21)22/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKAESONEJBTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(difluoromethoxy)phenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide |
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